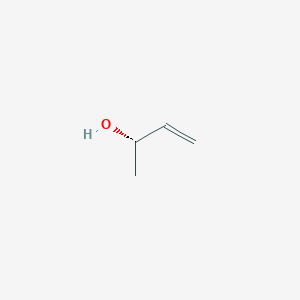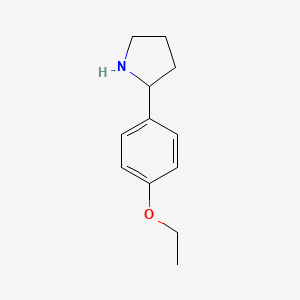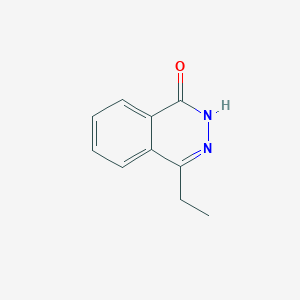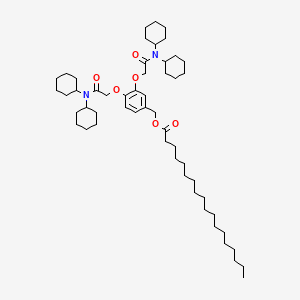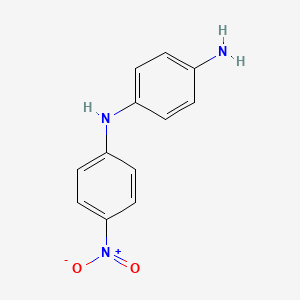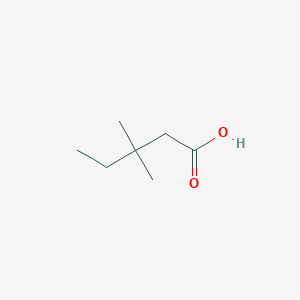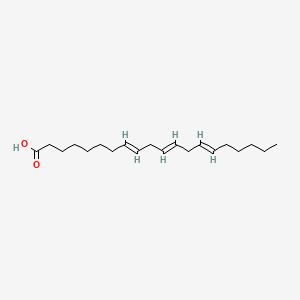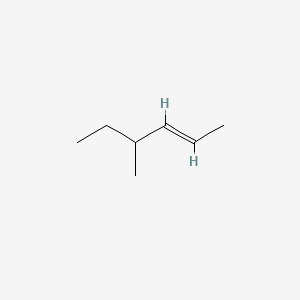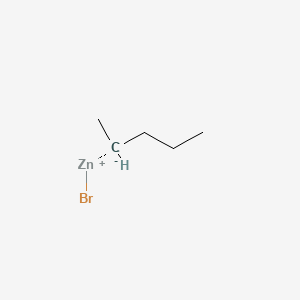
2-Pentylzinc bromide
Vue d'ensemble
Description
2-Pentylzinc bromide is a chemical compound with the molecular formula C5H11BrZn . It is also known by other names such as 1-Methylbutylzinc bromide and BROMO (PENTAN-2-YL)ZINC . The molecular weight of 2-Pentylzinc bromide is 216.4 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Pentylzinc bromide consists of a pentyl group (five carbon atoms) attached to a zinc atom, which is in turn attached to a bromine atom . The InChI representation of the molecule is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pentylzinc bromide include a molecular weight of 216.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 213.93355 g/mol . The topological polar surface area is 0 Ų .
Applications De Recherche Scientifique
Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans
2-Pentylzinc bromide is used in the synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans . This synthesis is achieved via the alkylation followed by Prins cyclisation .
Synthesis of Tetrahydropyrans (THP)
Tetrahydropyrans (THP) are prominent structural motifs in many natural products showing various biological activities . 2-Pentylzinc bromide is used in the synthesis of THP rings from aldehydes and allyl bromide via Barbier–Prins reactions .
Orientations Futures
Zinc-bromine compounds, including 2-Pentylzinc bromide, could potentially play a role in future developments in energy storage, particularly in the context of zinc-bromine flow batteries . These batteries are seen as promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, and environmentally friendly characteristics .
Mécanisme D'action
Target of Action
2-Pentylzinc bromide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules . These targets play a crucial role in various organic reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of 2-Pentylzinc bromide involves its interaction with these electrophilic carbon atoms. As an organozinc compound, 2-Pentylzinc bromide can act as a nucleophile, attacking the electrophilic carbon atoms in organic molecules . This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Biochemical Pathways
Organozinc compounds are known to participate in various organic reactions, including the barbier reaction and the reformatsky reaction . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The primary result of the action of 2-Pentylzinc bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized .
Action Environment
The action, efficacy, and stability of 2-Pentylzinc bromide can be influenced by various environmental factors. For example, the presence of other reagents, the pH of the solution, and the temperature can all affect the reactivity of 2-Pentylzinc bromide . Additionally, organozinc compounds are known to be sensitive to air and moisture, which can also influence their reactivity .
Propriétés
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFKZPWUOKFIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)
